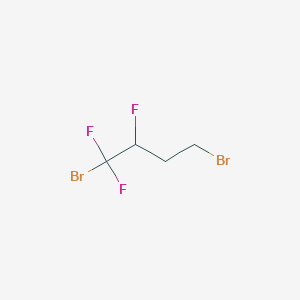

1,4-Dibromo-1,1,2-trifluorobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Dibromo-1,1,2-trifluorobutane is an organic compound with the molecular formula C4H5Br2F3 It is a halogenated butane derivative, characterized by the presence of bromine and fluorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Dibromo-1,1,2-trifluorobutane can be synthesized through the bromination of 4-bromo-1,1,2-trifluoro-1-butene. The reaction typically involves the addition of hydrogen bromide (HBr) to 4-bromo-1,1,2-trifluoro-1-butene in the presence of a solvent such as dichloromethane at low temperatures . The reaction mixture is stirred for a specific duration to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of efficient brominating agents and optimized reaction parameters ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Dibromo-1,1,2-trifluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form 1,4-difluoro-1,1,2-trifluorobutane using reducing agents like zinc in the presence of a suitable solvent.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Zinc powder and dimethyl sulfoxide (DMSO) are commonly used in reduction reactions.

Major Products Formed

Substitution: Products such as 1,4-dihydroxy-1,1,2-trifluorobutane.

Reduction: 1,4-difluoro-1,1,2-trifluorobutane.

Applications De Recherche Scientifique

1,4-Dibromo-1,1,2-trifluorobutane is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Pharmaceutical Development: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mécanisme D'action

The mechanism of action of 1,4-dibromo-1,1,2-trifluorobutane involves its interaction with various molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms in the compound can form strong interactions with nucleophilic sites on target molecules, influencing their reactivity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Dibromobutane: A similar compound with the molecular formula C4H8Br2, lacking the fluorine atoms present in 1,4-dibromo-1,1,2-trifluorobutane.

1,4-Dichloro-1,1,2-trifluorobutane: Another halogenated butane derivative with chlorine atoms instead of bromine.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as higher reactivity and stability compared to its non-fluorinated or non-brominated counterparts .

Activité Biologique

1,4-Dibromo-1,1,2-trifluorobutane (CAS Number: 155957-57-6) is a halogenated organic compound that has garnered interest due to its potential applications in various fields, including materials science and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula : C4H5Br2F3

- Molecular Weight : 269.89 g/mol

- Appearance : Pale yellow liquid

- Synthesis : Typically synthesized via the reaction of 4-bromo-1,1,2-trifluoro-1-butene with hydrogen bromide in dichloromethane .

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its toxicity, antimicrobial properties, and potential as a pharmaceutical agent.

Toxicity Studies

Research indicates that halogenated compounds like this compound can exhibit significant toxicity. A study by Ehm et al. (2008) highlighted that such compounds can induce cytotoxic effects in mammalian cell lines. The specific cytotoxicity of this compound was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

| 200 | 10 |

This data suggests a dose-dependent cytotoxic effect of the compound on cultured cells .

Antimicrobial Activity

In addition to toxicity, the compound's antimicrobial properties have been explored. A study published in the Journal of Applied Microbiology demonstrated that halogenated compounds possess varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for various bacterial strains was determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that while the compound exhibits some antimicrobial activity, it is less effective against certain bacterial strains compared to other halogenated agents .

Case Study 1: Environmental Impact

A case study conducted by researchers at the University of Berlin examined the environmental persistence of halogenated compounds including this compound. The study found that these compounds can accumulate in aquatic environments and pose risks to aquatic life due to their toxicity and potential for bioaccumulation.

Case Study 2: Pharmaceutical Applications

In a pharmaceutical context, a research team investigated the potential of this compound as a precursor for drug synthesis. The study highlighted its utility in synthesizing fluorinated analogs of known pharmaceuticals which may enhance their therapeutic efficacy while reducing side effects.

Propriétés

IUPAC Name |

1,4-dibromo-1,1,2-trifluorobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2F3/c5-2-1-3(7)4(6,8)9/h3H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPJUIZHZWFYLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382640 |

Source

|

| Record name | 1,4-dibromo-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155957-57-6 |

Source

|

| Record name | 1,4-dibromo-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.